molecular formula C9H13BrClNO B1408368 (S)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride CAS No. 1442114-60-4

(S)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride

Cat. No.: B1408368
CAS No.: 1442114-60-4
M. Wt: 266.56 g/mol
InChI Key: NTHODELWIPTHOQ-QRPNPIFTSA-N
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Description

(S)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a bromophenyl group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoacetophenone and (S)-alaninol.

    Formation of Intermediate: The reaction between 4-bromoacetophenone and (S)-alaninol under controlled conditions leads to the formation of an intermediate compound.

    Reduction and Purification: The intermediate is then subjected to reduction reactions using suitable reducing agents like sodium borohydride. The product is purified through crystallization or chromatography techniques.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems helps in maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

(S)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride
  • (S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride
  • (S)-3-Amino-2-(4-methyl-phenyl)-propan-1-ol, hydrochloride

Uniqueness

The presence of the bromine atom in (S)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride imparts unique reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated analogs may not be as effective.

Properties

IUPAC Name

(2S)-3-amino-2-(4-bromophenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO.ClH/c10-9-3-1-7(2-4-9)8(5-11)6-12;/h1-4,8,12H,5-6,11H2;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHODELWIPTHOQ-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)CO)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CN)CO)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride
Reactant of Route 2
(S)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride
Reactant of Route 3
(S)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride
Reactant of Route 4
(S)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride
Reactant of Route 5
(S)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride
Reactant of Route 6
(S)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride

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